5-(2-Azidophenyl)-N,N-dimethylfuran-2-carboxamide
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Overview
Description
5-(2-Azidophenyl)-N,N-dimethylfuran-2-carboxamide is an organic compound that features an azido group attached to a phenyl ring, which is further connected to a furan ring substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Azidophenyl)-N,N-dimethylfuran-2-carboxamide typically involves the following steps:
Formation of the Azido Group: The azido group can be introduced by diazotization of an amine precursor followed by treatment with sodium azide.
Coupling with Furan Ring: The azido-substituted phenyl compound is then coupled with a furan ring that has a carboxamide group. This can be achieved through a variety of coupling reactions, such as Suzuki or Heck coupling, depending on the specific substituents and conditions required.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Azidophenyl)-N,N-dimethylfuran-2-carboxamide undergoes several types of chemical reactions:
Reduction: The azido group can be reduced to an amine using reagents like triphenylphosphine in the Staudinger reaction.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido group.
Common Reagents and Conditions
Reduction: Triphenylphosphine, water, and mild heating.
Cycloaddition: Copper(I) catalysts, alkynes, and appropriate solvents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction: Formation of the corresponding amine.
Cycloaddition: Formation of triazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(2-Azidophenyl)-N,N-dimethylfuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: Potential use in bioconjugation techniques due to its azido group, which can react with biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-(2-Azidophenyl)-N,N-dimethylfuran-2-carboxamide largely depends on the specific reactions it undergoes:
Reduction: The azido group is converted to an amine, which can then participate in further chemical transformations.
Cycloaddition: The azido group forms a triazole ring, which can impart specific biological or chemical properties to the resulting compound.
Substitution: The azido group is replaced by other functional groups, altering the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Azidophenylmethanol
- 2-Azidobenzenecarbaldehyde
- 1-(2-Azidophenyl)-1-ethanone
- (2-Azidophenyl)(phenyl)methanone
- 1-Azido-2-nitrobenzene
Uniqueness
5-(2-Azidophenyl)-N,N-dimethylfuran-2-carboxamide is unique due to the presence of both an azido group and a furan ring with a carboxamide substitution
Properties
CAS No. |
62196-24-1 |
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Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
5-(2-azidophenyl)-N,N-dimethylfuran-2-carboxamide |
InChI |
InChI=1S/C13H12N4O2/c1-17(2)13(18)12-8-7-11(19-12)9-5-3-4-6-10(9)15-16-14/h3-8H,1-2H3 |
InChI Key |
JGCANGSCYQDUAK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(O1)C2=CC=CC=C2N=[N+]=[N-] |
Origin of Product |
United States |
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